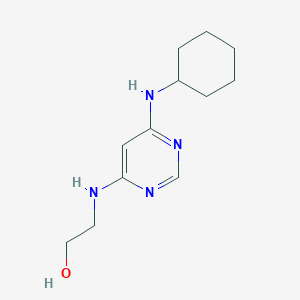
2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol
Cat. No. B8462099
M. Wt: 236.31 g/mol
InChI Key: DFTXDSDDZUKFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08986994B2
Procedure details


250 mg of 4,6-dichloropyrimidine, 117 mg of cyclohexylamine and 261 mg of DIPEA were dissolved in 1 mL of i-PrOH and the mixture obtained was charged into a screw cap vial and the vial obtained was kept in a heating block at 90° C. for 6 hours. The reaction was monitored by TLC and was completed after 6 hours. The mixture obtained was cooled to r.t., solvent was evaporated and the evaporation residue was redissoved in 1 mL of n-BuOH and taken in a microwave vial. To the mixture in the vial 113 mg of ethanolamine and 206 mg of DIPEA were added and the mixture obtained was heated in a reaction block at 180° C. for 1 hour. The reaction was finished and pure product was purified by column chromatography using EtOAc:MeOH 10:1. Pure 2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol in the form of a colorless solid was obtained.




Yield
63%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH:9]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[CH3:16][CH2:17][N:18](C(C)C)C(C)C.CC([OH:28])C>>[CH:9]1([NH:15][C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH:18][CH2:17][CH2:16][OH:28])[CH:7]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
117 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N
|
|
Name
|
|
|
Quantity
|
261 mg
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged into a screw
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cap vial
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the vial obtained
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was completed after 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the mixture in the vial 113 mg of ethanolamine and 206 mg of DIPEA were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated in a reaction block at 180° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
pure product was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)NC1=CC(=NC=N1)NCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 63% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
